molecular formula C26H42N4O11 B11828775 Mal-PEG4-VA

Mal-PEG4-VA

Cat. No.: B11828775
M. Wt: 586.6 g/mol
InChI Key: JQKQDAYKTXEJOZ-CYFREDJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG4-VA, also known as Maleimide-PEG4-Vinyl Acetate, is a noncleavable antibody-drug conjugate linker. It features a maleimide group and is utilized in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it serves as a linker between an antibody and a cytotoxic drug, ensuring the drug is delivered specifically to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-VA involves the reaction of maleimide with polyethylene glycol (PEG) and vinyl acetate. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-VA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Mal-PEG4-VA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Mal-PEG4-VA exerts its effects through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its noncleavable nature, which provides stability to the antibody-drug conjugates. This stability ensures that the cytotoxic drug is delivered specifically to the target cells, reducing systemic toxicity and enhancing therapeutic efficacy .

Properties

Molecular Formula

C26H42N4O11

Molecular Weight

586.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37)/t19-,24-/m0/s1

InChI Key

JQKQDAYKTXEJOZ-CYFREDJKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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